6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazolopyridazine core, which is substituted with a chlorinated and highly fluorinated hexyl chain. The extensive fluorination imparts significant hydrophobicity and chemical stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate hydrazine and pyridazine derivatives.
Introduction of the chlorinated and fluorinated hexyl chain: This step often involves nucleophilic substitution reactions where the triazolopyridazine core is reacted with a chlorinated and fluorinated alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and time), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the hexyl chain.
Scientific Research Applications
6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its hydrophobic and chemically stable nature.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress by damaging the body’s antioxidant system . This oxidative stress can lead to various biological effects, including cell death and inhibition of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxyl]-1,1,2,2-tetrafluoroethanesulfonic acid, potassium salt .
- Potassium 9-Chlorohexadecafluoro-3-Oxanonane-1-Sulfonate .
Uniqueness
6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its highly fluorinated structure, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly useful in applications requiring durable and stable materials.
Properties
CAS No. |
296898-51-6 |
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Molecular Formula |
C11H2ClF13N4 |
Molecular Weight |
472.59 g/mol |
IUPAC Name |
6-chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H2ClF13N4/c12-3-1-2-4-26-27-5(29(4)28-3)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)25/h1-2H |
InChI Key |
YUEWLLCNTZQHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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